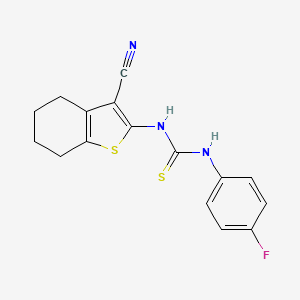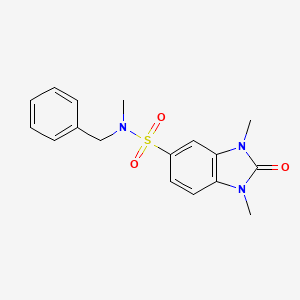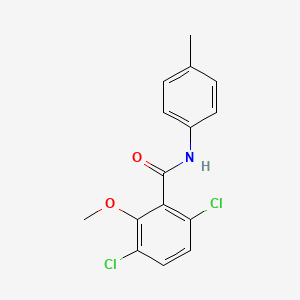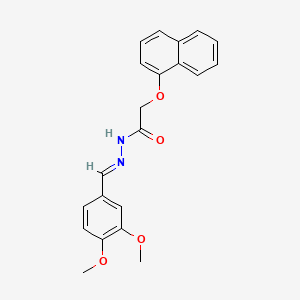![molecular formula C17H17N3OS B5540584 4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)
4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline
Overview
Description
4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylsulfanyl group attached to an oxadiazole ring, which is further connected to a dimethylaniline moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline typically involves multiple steps, starting with the formation of the oxadiazole ringThe final step involves the coupling of the oxadiazole intermediate with N,N-dimethylaniline under suitable conditions, such as the presence of a base and a solvent like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives, while reduction of the oxadiazole ring can produce various reduced heterocycles .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzylsulfanyl group may facilitate binding to certain proteins or enzymes, while the oxadiazole ring could play a role in modulating biological activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol
- 3-benzylsulfanyl-4H-(1,2,4)triazole
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
Compared to similar compounds, 4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline stands out due to the presence of the dimethylaniline moiety, which imparts unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological or industrial applications .
Properties
IUPAC Name |
4-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20(2)15-10-8-14(9-11-15)16-18-19-17(21-16)22-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFYLJMBRTBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B5540508.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)
![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)
![4-ETHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE](/img/structure/B5540529.png)

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)

![2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B5540559.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B5540563.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)

